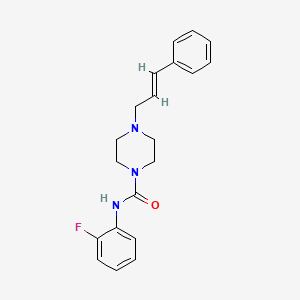

![molecular formula C17H13FN4OS B5315456 N-(2-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5315456.png)

N-(2-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

The synthesis and antimicrobial activity of pyrazole derivatives are well-documented. In this context, the compound has been investigated for its potential as an antimicrobial agent . Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Further studies could focus on optimizing its activity, understanding its mechanism of action, and assessing its safety profile.

Antitumor and Antileukemia Properties

Pyrazolo [3,4-d]pyrimidine derivatives, to which our compound belongs, have shown promise as antitumor and antileukemia agents . Investigating its cytotoxic effects on cancer cells, elucidating its molecular targets, and evaluating its pharmacokinetics would be valuable areas of research.

Adenosine Receptor Modulation

Pyrazolo [4,3-e]-1,2,4-triazolo [1,5-c]pyrimidine derivatives have been identified as potent and selective human adenosine receptor antagonists . These receptors play crucial roles in various physiological processes. Researchers could explore the compound’s binding affinity, subtype selectivity, and potential therapeutic applications related to adenosine signaling.

Pesticidal Properties

Hydrazonyl halides, a class of compounds related to our target molecule, have demonstrated pesticidal activity . Investigating the specific pesticidal effects, mode of action, and environmental impact of our compound could be valuable for agricultural applications.

Other Biological Activities

Given the diverse nature of hydrazonyl compounds, it’s worth exploring additional biological activities. For instance, C-aryl and C-aroyl analogues have exhibited antiviral and antimicrobial properties . Investigating these aspects further could reveal novel applications.

properties

IUPAC Name |

1-(2-fluorophenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4OS/c18-13-8-4-5-9-14(13)19-16(23)20-17-22-21-15(24-17)11-10-12-6-2-1-3-7-12/h1-11H,(H2,19,20,22,23)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYWNDFFSFAESU-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-nitro-6H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5315374.png)

![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]phenyl}propanamide](/img/structure/B5315375.png)

![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]phenoxy}acetate](/img/structure/B5315397.png)

![N-(5-bromo-2-pyridinyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5315401.png)

![4-methoxy-3-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5315406.png)

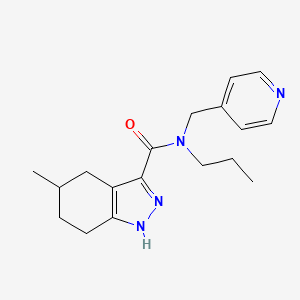

![(7R,8aS)-7-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5315419.png)

![5-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315422.png)

![(1S,5R,11aS)-3-[6-isopropyl-2-(trifluoromethyl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5315428.png)

![N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5315441.png)

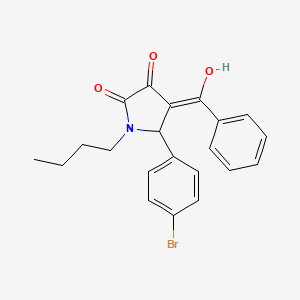

![N-benzyl-1-{3-[(2-butylpyrrolidin-1-yl)carbonyl]isoxazol-5-yl}-N-methylmethanamine](/img/structure/B5315448.png)

![[1-(4-aminopyrimidin-2-yl)-4-(3-fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B5315465.png)